Naphthol AS phosphate

Übersicht

Beschreibung

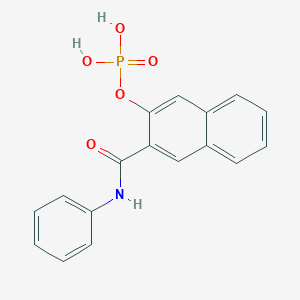

Naphthol AS phosphate is an organic compound with the molecular formula C17H14NO5P. It belongs to the class of naphthalene-2-carboxamides, where the carboxamide group is substituted with an aniline. This compound is known for its unique chemical structure, which includes a phosphonooxy group attached to the naphthalene ring, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of Naphthol AS phosphate typically involves the reaction of naphthalene-2-carboxylic acid with phenylamine (aniline) in the presence of a phosphonating agent. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst like triethylamine. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Naphthol AS phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group.

Substitution: The compound can undergo substitution reactions, where the phenyl group or the phosphonooxy group can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Histochemical Applications

Naphthol AS phosphate serves as a substrate for acid and alkaline phosphatases, enzymes that catalyze the removal of phosphate groups from various molecules. Its application in histochemistry includes:

- Enzyme Histochemistry : It is employed for the histochemical demonstration of phosphatases in tissue sections. When used as a substrate, it produces colored precipitates that allow visualization of enzyme activity within tissues .

- Fluorescence Assays : Naphthol AS-BI phosphate can be utilized in fluorescence assays to quantify enzyme activity, making it valuable for both basic research and clinical diagnostics .

Biochemical Assays

This compound is integral in various biochemical assays due to its properties as a substrate:

- Acid and Alkaline Phosphatase Assays : The compound is used to measure the activity of these enzymes in biological samples. The resulting colorimetric changes can be quantitatively analyzed to assess enzyme levels .

- Diagnostic Applications : Its role in enzyme assays extends to diagnostic applications in hematology and other fields, where it aids in the detection of enzyme-related disorders .

Therapeutic Potential

Recent studies have indicated that Naphthol AS-E phosphate may have therapeutic implications:

- Cancer Research : Research has shown that Naphthol AS-E phosphate can inhibit the activity of the transcription factor c-Myb, which is implicated in leukemia and other cancers. By disrupting the interaction between c-Myb and its coactivator p300, this compound demonstrates potential as a low molecular weight inhibitor for therapeutic strategies against hematological malignancies .

Case Study 1: Histochemical Staining

In a study examining tissue samples from patients with liver disease, this compound was used to demonstrate alkaline phosphatase activity. The results showed distinct staining patterns correlating with disease severity, highlighting its utility in diagnostic histopathology.

Case Study 2: Cancer Therapeutics

A recent investigation into leukemia treatment explored the effects of Naphthol AS-E phosphate on human leukemia cell lines. The study found that treatment with this compound led to significant inhibition of Myb target gene expression and induced apoptosis in malignant cells, suggesting its potential role as a therapeutic agent .

Wirkmechanismus

The mechanism of action of Naphthol AS phosphate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Naphthol AS phosphate can be compared with other similar compounds, such as:

N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide: This compound has a similar structure but with a chlorine atom substituted on the phenyl ring, which may alter its chemical and biological properties.

N-(Disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides: These compounds have hydroxyl groups

Biologische Aktivität

Naphthol AS phosphate is a compound widely studied for its biological activity, particularly in the fields of histochemistry and cancer research. This article synthesizes findings from various studies, highlighting its mechanisms of action, applications, and implications in health and disease.

This compound is a phosphoric acid derivative of naphthol, often used as a substrate in histochemical assays. Its molecular formula is with a high purity (>99% as determined by TLC) . The compound exhibits unique properties that allow it to be hydrolyzed by alkaline phosphatases, resulting in a colored product that can be detected spectrophotometrically .

Inhibition of Transcription Factors

Recent research has identified Naphthol AS-E phosphate as an inhibitor of the transcription factor c-Myb, which plays a critical role in hematopoiesis and is implicated in various cancers, including leukemia. The compound disrupts the interaction between c-Myb and the coactivator p300, leading to decreased expression of Myb target genes and promoting myeloid differentiation and apoptosis in human leukemia cell lines . This mechanism suggests potential therapeutic applications for this compound in treating malignancies associated with c-Myb deregulation.

Histochemical Applications

This compound serves as a substrate for alkaline phosphatase (ALP) in histochemical staining procedures. It has been effectively utilized to localize alkaline phosphatase activity in various tissues, including bone, where it aids in the assessment of osteoclastic activity . The compound's ability to produce a visible reaction upon enzymatic hydrolysis makes it invaluable for diagnostic assays in clinical settings.

Case Studies and Experimental Data

- Inhibition of Myb Activity : A study demonstrated that Naphthol AS-E phosphate inhibited Myb activity by disrupting its interaction with p300. This was evidenced by reduced expression of target genes associated with cell proliferation and differentiation in leukemia models .

- Histochemical Localization : this compound has been successfully employed for histochemical localization of enzymes like alkaline phosphatase in frozen sections. This application is crucial for understanding enzyme distribution in various biological contexts .

- Substrate Specificity : Comparative studies have shown that different naphthol derivatives exhibit varying substrate specificities for tartrate-resistant acid phosphatase (TRAP), with Naphthol AS-BI phosphate being highlighted as a preferred substrate for isoform 5b, a potential serum marker for osteoclastic activity .

Applications in Research and Clinical Settings

This compound is primarily used in:

- Histochemistry : For enzyme localization and activity measurement.

- Cancer Research : As a potential therapeutic agent targeting transcription factors involved in tumorigenesis.

- Diagnostics : In assays to measure alkaline phosphatase activity related to bone metabolism.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYXIWBXOQZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161190 | |

| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-98-5 | |

| Record name | N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.